Methyl cinnamate-d7

Analytical Chemistry Mass Spectrometry Isotope Dilution

Methyl cinnamate-d7 (+7 Da mass shift) is the preferred deuterated internal standard over d5 analogs (+5 Da), as the greater mass separation eliminates interference from the analyte's natural M+5 isotopologue in low-resolution mass spectrometers. Its near-identical physicochemical properties to unlabeled methyl cinnamate (CAS 103-26-4) ensure matched extraction recovery, chromatographic retention, and ionization efficiency, effectively normalizing matrix effects and instrument variability. Ideal for bioanalytical method validation, pharmacokinetic studies, and quality control of food/cosmetic formulations. Research-use-only; supplied at ≥98% purity.

Molecular Formula C10H10O2
Molecular Weight 169.23 g/mol
Cat. No. B12307510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cinnamate-d7
Molecular FormulaC10H10O2
Molecular Weight169.23 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D,7D,8D
InChIKeyCCRCUPLGCSFEDV-RTRAALMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Cinnamate-d7: A High-Purity Deuterated Stable Isotope Standard for Quantitative Analytical Method Development


Methyl cinnamate-d7 (Methyl 3-phenylpropenoate-d7) is a deuterium-labeled analog of the natural phenylpropanoid methyl cinnamate (CAS 103-26-4) . It is a stable isotope-labeled (SIL) internal standard, characterized by the substitution of seven hydrogen atoms with deuterium (C10H3D7O2), resulting in a molecular weight of 169.23 g/mol, a mass increase of +7 Da relative to the unlabeled compound (162.19 g/mol) . This compound is supplied as a research-use-only analytical reference material, with commercially available purities of ≥98% or 99.1% [1]. It is specifically employed as an internal standard to enhance the precision and accuracy of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, by compensating for matrix effects and analytical variability [2].

The Critical Role of Methyl Cinnamate-d7: Why Non-Deuterated or Alternative Analogs Cannot Ensure Equivalent Analytical Rigor


In quantitative LC-MS/MS or GC-MS workflows for methyl cinnamate, substituting the deuterated internal standard (methyl cinnamate-d7) with a non-isotopic structural analog (e.g., ethyl cinnamate) or relying on external standard calibration introduces unacceptable quantitative inaccuracies [1]. Structural analogs exhibit differential extraction recovery, ionization efficiency (e.g., in electrospray ionization), and chromatographic retention relative to the analyte, leading to uncorrected matrix effects and significant systematic bias [1]. Furthermore, the use of unlabeled methyl cinnamate as an internal standard is analytically impossible, as it is indistinguishable from the target analyte [2]. While other deuterated forms like methyl (E)-cinnamate-d5 exist, they present a lower mass shift (+5 Da) versus methyl cinnamate-d7 (+7 Da), which can increase the risk of spectral overlap with the analyte's natural M+5 isotopologue, a critical concern in low-resolution mass spectrometers or complex matrices [3]. The specific +7 Da shift of methyl cinnamate-d7 provides a greater mass separation, enhancing specificity and making it the preferred choice for robust, interference-free quantitative analysis [4].

Quantifiable Differentiation of Methyl Cinnamate-d7: A Comparative Evidence Guide for Analytical Scientists


Superior Mass Spectrometric Specificity: +7 Da Shift of Methyl Cinnamate-d7 vs. +5 Da of Methyl (E)-Cinnamate-d5

Methyl cinnamate-d7 provides a mass shift of +7 Da relative to the unlabeled analyte (m/z 162.19 → 169.23), compared to a +5 Da shift for the alternative deuterated standard methyl (E)-cinnamate-d5 (m/z 162.19 → 167.22) [1]. This larger mass differential is critical for quantitative selectivity. Best practices in selecting isotopic internal standards recommend a mass shift of at least +3 Da to avoid interference from the analyte's natural isotopic envelope (e.g., M+2, M+3 isotopologues) [2]. The +7 Da shift of the d7 analog ensures complete baseline separation from the analyte's isotopic peaks in low-resolution mass spectrometers, whereas a +5 Da shift presents a greater risk of spectral overlap, particularly in complex biological matrices where the analyte signal may be broadened or where high concentrations amplify the M+5 isotopologue .

Analytical Chemistry Mass Spectrometry Isotope Dilution

Quantitative Accuracy and Precision: Deuterated SIL Standards vs. Structural Analogs

Deuterated internal standards like methyl cinnamate-d7 exhibit near-identical physicochemical properties to the analyte (extraction recovery, ionization response, and matrix effect), enabling precise correction for analytical variability [1]. In contrast, non-isotopic structural analogs (e.g., ethyl cinnamate) used as internal standards can differ in these properties, introducing systematic bias. For instance, using a structurally similar internal standard can lead to over- or under-estimation of analyte concentration due to differences in matrix effects or ionization efficiency in ESI-MS [1]. The use of a stable isotope-labeled internal standard (SIL-IS) like methyl cinnamate-d7 is therefore a prerequisite for achieving the accuracy and precision required for bioanalytical method validation under guidelines such as those from the FDA or EMA [2].

Analytical Chemistry Bioanalysis Method Validation

Commercial Purity Benchmark: Methyl Cinnamate-d7 at 99.1% vs. Supplier Specification

Commercially available methyl cinnamate-d7 is offered with a verified purity of 99.1% (HPLC) for the (E)-isomer (Catalog No. HY-W067056S1) . This compares favorably to other suppliers offering a minimum purity of 95% . For quantitative analysis where the internal standard is a critical component, a higher certified purity directly reduces the potential for systematic error introduced by impurities. While both purity levels are suitable for many applications, the 99.1% specification provides a higher degree of confidence in the standard's contribution to method accuracy, particularly for trace-level quantification where even minor impurities can skew results.

Analytical Chemistry Quality Control Reference Materials

Deuterium Kinetic Isotope Effect (KIE) as a Mechanistic Probe

The substitution of hydrogen with deuterium in methyl cinnamate-d7 introduces a kinetic isotope effect (KIE) that can be exploited to elucidate reaction mechanisms [1]. The deuterium KIE arises from the greater mass of deuterium, leading to a lower zero-point energy and a higher activation energy for bond cleavage compared to a C-H bond. In a study on related systems, an inverse secondary deuterium isotope effect was observed at the β-position for the reaction between methyl (E)-cinnamate and quaternary ammonium permanganates, providing insight into the transition state geometry and rate-determining step [2]. Methyl cinnamate-d7 can be used as a substrate in enzymatic assays (e.g., with tyrosinase or lipases) to investigate the rate-limiting step through comparison of reaction rates (Vmax) for the deuterated vs. non-deuterated substrate, thereby establishing the involvement of a C-H bond cleavage [3].

Physical Organic Chemistry Reaction Mechanisms Enzymology

Validated Research and Industrial Application Scenarios for Methyl Cinnamate-d7


Development and Validation of Quantitative LC-MS/MS Methods for Methyl Cinnamate in Biological Matrices

Methyl cinnamate-d7 is the ideal internal standard for quantifying methyl cinnamate in complex biological samples (plasma, tissue homogenates, cell lysates) [1]. Its near-identical physicochemical properties to the analyte ensure consistent extraction recovery and ionization efficiency, effectively normalizing for matrix effects and instrument variability [2]. This is essential for achieving the accuracy, precision, and sensitivity required for bioanalytical method validation, pharmacokinetic studies, and biomarker analysis. The +7 Da mass shift ensures no interference from the analyte's natural isotopic peaks [3].

Accurate Quantification of Methyl Cinnamate in Food, Flavor, and Cosmetic Products

For quality control and regulatory compliance in the food, flavor, and cosmetic industries, methyl cinnamate-d7 serves as a high-fidelity internal standard for quantifying methyl cinnamate in complex product formulations [1]. Its use minimizes the impact of matrix effects from ingredients like essential oils, lipids, and surfactants, enabling accurate determination of active ingredient concentration or trace-level contaminants [2]. This is particularly relevant for products where methyl cinnamate is a key aroma compound or functional ingredient [3].

Mechanistic Studies of Tyrosinase Inhibition and Enzymatic Catalysis

Methyl cinnamate-d7 is a valuable tool for investigating the reaction mechanism of enzymes like tyrosinase and lipases [1]. By comparing the reaction kinetics (e.g., Vmax, Km) of the deuterated versus non-deuterated substrate, researchers can determine if a C-H bond cleavage step is rate-limiting through the measurement of the kinetic isotope effect (KIE) [2]. A significant primary KIE (kH/kD > 1) provides direct evidence for the involvement of a specific C-H bond in the transition state of the rate-determining step, offering insights into enzyme catalysis and inhibitor design [3].

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